HC Toxin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

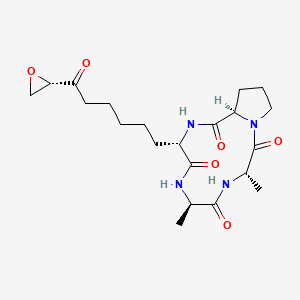

(3S,6R,9S,12R)-3,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O6/c1-12-18(27)23-13(2)21(30)25-10-6-8-15(25)20(29)24-14(19(28)22-12)7-4-3-5-9-16(26)17-11-31-17/h12-15,17H,3-11H2,1-2H3,(H,22,28)(H,23,27)(H,24,29)/t12-,13+,14+,15-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKBTCSWQYZOOK-HNLJFRNMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery, History, and Mechanism of HC Toxin: A Technical Guide

HC Toxin, a potent natural product, has garnered significant interest in the scientific community for its role as a host-selective phytotoxin and its potential as a therapeutic agent. This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, with a focus on its function as a histone deacetylase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of its biological pathways.

Discovery and History

This compound is a cyclic tetrapeptide produced by the race 1 strain of the fungal plant pathogen Cochliobolus carbonum (also known as Helminthosporium carbonum). This fungus is a significant pathogen of certain varieties of maize (Zea mays), causing a disease known as Northern leaf spot and ear rot.[1] The production of this compound is the key determinant of the virulence and host selectivity of the fungus.[1]

The initial isolation of this compound was reported in 1967 by R. B. Pringle and R. P. Scheffer. Its structure was later elucidated as cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo represents the unusual amino acid 2-amino-9,10-epoxi-8-oxodecanoic acid.[1] The biosynthesis of this complex molecule is governed by a set of genes collectively known as the TOX2 locus. A central enzyme in this process is the HC-toxin synthetase, a large non-ribosomal peptide synthetase encoded by the HTS1 gene.[1]

A pivotal moment in understanding the biological activity of this compound came with the discovery of its role as a potent inhibitor of histone deacetylases (HDACs). This finding not only explained its phytotoxicity but also opened the door for its investigation as a potential anti-cancer agent.

Mechanism of Action: Histone Deacetylase Inhibition

The primary molecular target of this compound is a family of enzymes known as histone deacetylases (HDACs). HDACs play a crucial role in gene regulation by removing acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound causes hyperacetylation of histones, which results in a more relaxed chromatin state and the activation of gene expression.

This compound is a potent, cell-permeable, and reversible inhibitor of HDACs with a reported IC50 value of 30 nM.[2] This inhibitory activity is not limited to plant HDACs, as it has been shown to be effective against HDACs from various organisms, including mammals.

The key structural feature of this compound responsible for its HDAC inhibitory activity is the epoxide group within the Aeo residue. Modification or removal of this group significantly reduces or abolishes its activity.[3][4]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound against Histone Deacetylases (HDACs)

| Enzyme Source | IC50 Value | Reference |

| General HDACs | 30 nM | [2] |

| Maize HD1-A, HD1-B, HD2 | Similarly Inhibited | [3][4] |

Table 2: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Reference |

| T47D | Breast Cancer | - | [5] |

| Intrahepatic Cholangiocarcinoma (ICC) cells | - | - | [5] |

Experimental Protocols

Purification of this compound from Cochliobolus carbonum Culture

This protocol describes a general procedure for the purification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Culture filtrate of Cochliobolus carbonum race 1

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

HPLC system with a C18 reverse-phase column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

UV detector

Procedure:

-

Extraction: Extract the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract in vacuo using a rotary evaporator.

-

Silica Gel Chromatography (Optional Pre-purification): The crude extract can be further purified by silica gel column chromatography using a step gradient of ethyl acetate in hexane to enrich for this compound.

-

HPLC Purification:

-

Dissolve the partially purified extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the toxin using a linear gradient of acetonitrile in water (e.g., 0-60% acetonitrile).[6]

-

Monitor the elution profile at multiple wavelengths, including 220 nm, 230 nm, 254 nm, and 280 nm.[6]

-

Collect the fractions corresponding to the this compound peak. The purity of HC-toxin is typically greater than 98%.[6]

-

-

Verification: Confirm the identity and purity of the isolated this compound using techniques such as mass spectrometry and NMR spectroscopy. The mass of HC-toxin is 437.[6]

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound on HDAC enzymes using the substrate Boc-Lys(Ac)-AMC.

Materials:

-

Recombinant human HDAC1 enzyme

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Boc-Lys(Ac)-AMC (fluorogenic HDAC substrate)

-

This compound (or other inhibitors) dissolved in DMSO

-

Trypsin solution

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Enzyme and Inhibitor Incubation:

-

In a 96-well black microplate, add 4.5 nM of HDAC1 enzyme to each well.

-

Add serial dilutions of this compound (or control inhibitor/DMSO vehicle) to the wells.

-

Incubate for 15 minutes at room temperature.[7]

-

-

Substrate Addition and Reaction:

-

Reaction Termination and Development:

-

Add trypsin solution (e.g., 1.7 mg/mL) and a known potent HDAC inhibitor like SAHA (to stop the HDAC reaction completely) to each well.[7] The trypsin will cleave the deacetylated substrate, releasing the fluorescent AMC molecule.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Plot the fluorescence intensity against the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Signaling Pathways and Visualizations

This compound's ability to inhibit HDACs has profound effects on various signaling pathways in both plants and mammals.

Plant Defense Signaling Pathway

In plants, this compound manipulates the delicate balance of defense signaling pathways, particularly those mediated by salicylic acid (SA) and jasmonic acid (JA). It has been shown to induce the expression of the SA-responsive gene PR-1 while repressing the JA-responsive gene PDF1.2.[8] A key transcription factor involved in this process is WRKY70, which is induced by this compound and acts as a regulator between these two defense pathways.[8]

Caption: this compound-mediated HDAC inhibition alters plant defense signaling.

Akt/mTOR Signaling Pathway in Mammalian Cells

In mammalian cells, this compound can activate the Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. The inhibition of HDACs by this compound can lead to the increased expression and phosphorylation of Insulin Receptor Substrate 1 (IRS1), which in turn activates Akt.[9] Activated Akt then promotes the mTOR complex 1 (mTORC1) signaling, leading to downstream effects on protein synthesis and cell growth.[9]

Caption: this compound activates the Akt/mTOR pathway via HDAC inhibition.

Conclusion

This compound stands as a fascinating example of a microbial secondary metabolite with a well-defined ecological role and significant potential for biomedical applications. Its history, from a phytotoxin to a promising epigenetic modulator, highlights the importance of continued research into natural products. The detailed understanding of its mechanism of action as a potent HDAC inhibitor, coupled with the availability of robust experimental protocols, provides a solid foundation for further exploration of its therapeutic utility in areas such as oncology and beyond. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing our knowledge of this remarkable molecule.

References

- 1. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HC-Toxin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 6. funite.science [funite.science]

- 7. bmglabtech.com [bmglabtech.com]

- 8. "The mode of action of HC-toxin, a disease determinant of the maize pat" by Hugh A Young [docs.lib.purdue.edu]

- 9. This compound (a HDAC inhibitor) enhances IRS1-Akt signalling and metabolism in mouse myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the HC-Toxin Producing Organism Cochliobolus carbonum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochliobolus carbonum, a filamentous ascomycete, is a notable plant pathogen, particularly of maize. Certain races of this fungus produce HC-toxin, a potent cyclic tetrapeptide that acts as a host-selective toxin. This guide provides a comprehensive technical overview of C. carbonum and HC-toxin, focusing on its biochemical synthesis, mechanism of action, and the genetic underpinnings of its production. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential applications in drug development.

Introduction

Cochliobolus carbonum is a pathogen with a worldwide distribution, causing diseases such as Northern leaf spot and ear rot in maize (Zea mays). The virulence of specific races, particularly race 1, is attributed to the production of HC-toxin.[1][2] This cyclic tetrapeptide, with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo is 2-amino-9,10-epoxy-8-oxodecanoic acid, is a key determinant of the fungus's pathogenicity on susceptible maize genotypes.[3][4] The host specificity is determined by the maize genes Hm1 and Hm2, which encode an HC-toxin reductase that detoxifies the toxin.[3][4] Beyond its role in plant pathology, HC-toxin is a potent inhibitor of histone deacetylases (HDACs), making it a molecule of interest for biomedical research and drug discovery.[2][3][5]

Quantitative Data Summary

A summary of key quantitative data related to HC-toxin and its producing organism, Cochliobolus carbonum, is presented below.

Table 1: Biochemical and Biophysical Properties of HC-Toxin and Related Molecules

| Parameter | Value | Reference(s) |

| HC-Toxin Structure | cyclo(D-Pro-L-Ala-D-Ala-L-Aeo) | [3][4] |

| Aeo | 2-amino-9,10-epoxy-8-oxodecanoic acid | [3][4] |

| HC-Toxin Synthetase (HTS-1) Molecular Weight | 570 kDa | [3][4][6] |

| HC-Toxin Reductase Molecular Weight | 42,000 | [7] |

| HC-Toxin Inhibition of Maize Histone Deacetylase (HD) | 2 µM | [8] |

| HC-Toxin Inhibition of HDACs (IC50) | 30 nM | [9] |

Table 2: Genetic Characteristics of the TOX2 Locus in Cochliobolus carbonum

| Genetic Element | Size/Characteristic | Reference(s) |

| TOX2 Locus Size | >500 kb | [3][4] |

| HTS1 Open Reading Frame | 15.7 kb | [3][4] |

| Chromosome Containing TOX2 (isolate SB111) | 3.5 Mb | [10] |

| Duplicated 22-kb Region Flanking TOX2 | Present in toxin-producing isolates | [8] |

HC-Toxin Biosynthesis and Regulation

The production of HC-toxin is a complex process orchestrated by a suite of genes located in the TOX2 locus.[4][6] This locus is present only in toxin-producing strains of C. carbonum.[6]

The TOX2 Gene Cluster

The TOX2 locus is a large and complex genetic region containing multiple genes essential for HC-toxin biosynthesis.[4][6] Key genes within this cluster include:

-

HTS1 : Encodes a 570-kDa non-ribosomal peptide synthetase (NRPS), the central enzyme in HC-toxin synthesis.[3][4][6]

-

TOXA : Encodes a putative HC-toxin efflux carrier.[6]

-

TOXC : Encodes a fatty acid synthase beta subunit, likely involved in the synthesis of the Aeo side chain.[6]

-

TOXD : Predicted to encode a dehydrogenase.[6]

-

TOXE : Encodes a pathway-specific transcription factor that regulates the expression of other TOX2 genes.[6]

-

TOXF : Encodes a putative branched-chain amino acid aminotransferase.[11]

-

TOXG : Encodes an alanine racemase.[11]

Biosynthetic Pathway

The biosynthesis of HC-toxin is a multi-step enzymatic process centered around the HTS-1 NRPS. This enzyme activates and links the constituent amino acids in a specific sequence to form the cyclic tetrapeptide. The unusual amino acid Aeo is synthesized through a pathway involving the product of the TOXC gene.

Caption: Biosynthesis pathway of HC-Toxin in Cochliobolus carbonum.

Mechanism of Action

HC-toxin's virulence is primarily due to its ability to inhibit histone deacetylases (HDACs) in the host plant.[8]

Inhibition of Histone Deacetylases

HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and generally transcriptional repression. By inhibiting HDACs, HC-toxin causes hyperacetylation of histones, which alters gene expression in the host plant, suppressing defense responses and allowing for fungal colonization.[8] The inhibition of maize HDACs by HC-toxin has been demonstrated to occur at concentrations as low as 2 µM.[8]

Caption: Mechanism of HC-Toxin action via HDAC inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Cochliobolus carbonum and HC-toxin.

Fungal Culture and HC-Toxin Production

Objective: To culture C. carbonum and induce the production of HC-toxin.

Materials:

-

Cochliobolus carbonum race 1 isolate

-

Potato Dextrose Agar (PDA) plates

-

Fries' medium supplemented with 0.1% yeast extract

-

Sterile culture flasks

-

Incubator

Procedure:

-

Maintain stock cultures of C. carbonum race 1 on PDA plates at 24°C.[1]

-

Inoculate 400 ml of Fries' medium with a conidial suspension of the fungus.[5]

-

Incubate the liquid cultures at 28°C with gentle shaking for 15-28 days to allow for fungal growth and toxin production.[5]

HC-Toxin Extraction and Purification

Objective: To extract and purify HC-toxin from liquid cultures.

Materials:

-

C. carbonum culture filtrate

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel for chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Separate the mycelium from the culture filtrate by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate and evaporate to dryness.

-

Redissolve the crude extract in a minimal volume of solvent and apply to a silica gel column for preliminary purification.

-

Further purify the HC-toxin containing fractions by HPLC.[12]

Gene Disruption in Cochliobolus carbonum

Objective: To create a targeted gene knockout of a TOX2 gene.

Materials:

-

C. carbonum protoplasts

-

Gene disruption plasmid containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the target gene

-

Polyethylene glycol (PEG) solution

-

Regeneration medium with selection agent

Procedure:

-

Generate protoplasts from young C. carbonum mycelia using cell wall-degrading enzymes.

-

Construct a gene disruption vector where the target gene is replaced by a selectable marker cassette, flanked by ~1 kb of the target gene's 5' and 3' regions.

-

Transform the protoplasts with the linearized gene disruption vector using a PEG-mediated method.

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin).

-

Select resistant colonies and confirm gene disruption by PCR and Southern blot analysis.

Caption: A generalized workflow for gene disruption in Cochliobolus carbonum.

Histone Deacetylase (HDAC) Activity Assay

Objective: To measure the inhibitory effect of HC-toxin on HDAC activity.

Materials:

-

Partially purified maize histone deacetylase

-

[³H]acetyl-labeled histones (substrate)

-

HC-toxin

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing the HDAC enzyme, [³H]acetyl-labeled histone substrate, and varying concentrations of HC-toxin.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction and extract the released [³H]acetate.

-

Quantify the amount of released [³H]acetate using a scintillation counter.

-

Calculate the percent inhibition of HDAC activity at each HC-toxin concentration to determine the IC50 value.

Conclusion and Future Directions

Cochliobolus carbonum and its secondary metabolite, HC-toxin, represent a well-characterized model system for studying plant-pathogen interactions and the biosynthesis of complex natural products. The potent and specific HDAC inhibitory activity of HC-toxin also makes it an attractive lead compound for drug development, particularly in the field of oncology. Future research may focus on elucidating the complete regulatory network governing TOX2 gene expression, exploring the diversity of HC-toxin-like compounds in other fungal species, and leveraging the HC-toxin scaffold for the design of novel therapeutic agents.

References

- 1. Cochliobolus carbonum - Wikipedia [en.wikipedia.org]

- 2. HC-Toxin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 3. Untitled Document [bio.davidson.edu]

- 4. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apsnet.org [apsnet.org]

- 6. Regulation of cyclic peptide biosynthesis in a plant pathogenic fungus by a novel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Detoxification of HC-toxin, the Host-Selective Cyclic Peptide from Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. The crystal structure of tetanus toxin Hc fragment complexed with a synthetic GT1b analogue suggests cross-linking between ganglioside receptors and the toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conservation of the genes for HC-toxin biosynthesis in Alternaria jesenskae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of HC Toxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC Toxin, a cyclic tetrapeptide of fungal origin, has garnered significant attention in the scientific community for its potent and specific biological activities. Initially identified as a host-selective toxin produced by the phytopathogenic fungus Cochliobolus carbonum, it is now recognized as a powerful inhibitor of histone deacetylases (HDACs). This dual role makes this compound a valuable tool for studying plant pathology and a promising lead compound in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. It includes detailed experimental protocols for its isolation and biological characterization, along with quantitative data and visual representations of its mechanism of action and biosynthesis to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxy-8-oxodecanoic acid.[1][2][3] The presence of the unusual amino acid Aeo, particularly its epoxide and carbonyl functional groups, is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₂N₄O₆ | [4] |

| Molecular Weight | 436.5 g/mol | [4] |

| CAS Number | 83209-65-8 | [4] |

| Appearance | Crystalline solid | [5] |

| Solubility | Soluble in DMSO and methanol (approx. 10 mg/mL) | [4] |

| Purity | ≥95% by HPLC | [5] |

| SMILES | C[C@@H]1C(=O)N--INVALID-LINK--N1)C">C@HCCCCCC(=O)[C@@H]3CO3 | |

| InChI | InChI=1S/C21H32N4O6/c1-12-18(27)22-13(2)19(28)24-14(7-4-3-5-9-16(26)17-11-31-17)21(30)25-10-6-8-15(25)20(29)23-12/h12-15,17H,3-11H2,1-2H3,(H,22,27)(H,23,29)(H,24,28)/t12-,13+,14-,15+,17-/m0/s1 |

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound causes hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for gene transcription. This epigenetic modification underlies many of the biological effects of this compound. It is a reversible and cell-permeable inhibitor of HDACs.[5][6]

The inhibitory activity of this compound is potent, with a reported half-maximal inhibitory concentration (IC50) of 30 nM for HDACs.[4][5] Kinetic studies have revealed that the inhibition of histone deacetylase by this compound is of the uncompetitive type and is reversible.[7][8]

Biological Properties and Therapeutic Potential

The ability of this compound to inhibit HDACs translates into a range of significant biological effects, making it a molecule of interest for therapeutic applications, particularly in oncology.

Anticancer Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. By inducing histone hyperacetylation, it can reactivate the expression of tumor suppressor genes that have been silenced, leading to cell cycle arrest and apoptosis.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Source |

| CCLP-1 | Intrahepatic Cholangiocarcinoma | 297.6 ± 80.4 | [9] |

| SSP-25 | Intrahepatic Cholangiocarcinoma | 520.0 ± 43.0 | [9] |

| TFK-1 | Intrahepatic Cholangiocarcinoma | 854.6 ± 86.9 | [9] |

| RBE | Intrahepatic Cholangiocarcinoma | 713.7 ± 27.3 | [9] |

Other Biological Activities

Beyond its anticancer effects, this compound has been shown to:

-

Induce fetal hemoglobin expression: This suggests potential therapeutic applications for sickle cell anemia and β-thalassemia.[5]

-

Modulate signaling pathways: this compound can activate the AMPK and Akt signaling pathways in myotubes, suggesting a role in regulating metabolism.[10][11]

-

Act as a phytotoxin: In its original context, this compound acts as a virulence factor for Cochliobolus carbonum in maize, highlighting its potent biological activity in plants.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a cluster of genes collectively known as the TOX2 locus in Cochliobolus carbonum.[2][12][13] This gene cluster contains the necessary enzymes for the synthesis of the cyclic tetrapeptide backbone and the unique Aeo amino acid.

The core of the biosynthetic machinery is a large, multifunctional non-ribosomal peptide synthetase (NRPS) encoded by the HTS1 gene.[14] The TOX2 cluster also includes genes responsible for the synthesis of the Aeo precursor, transport of the toxin, and regulation of the biosynthetic pathway.[2][3][14]

Experimental Protocols

Isolation and Purification of this compound from Cochliobolus carbonum

This protocol is adapted from the methods described by Tegtmeier et al. (1982).

Materials:

-

Cochliobolus carbonum race T culture

-

Fries' medium supplemented with 0.1% yeast extract

-

Miracloth (Calbiochem-Behring Corp.)

-

70% Acetone

-

Norit A (activated charcoal)

-

Chloroform

-

Thin-layer chromatography (TLC) plates (Merck EM 60)

-

TLC solvent system: Chloroform-methanol (94:6)

-

Rotary evaporator

-

Homogenizer

Procedure:

-

Fungal Culture: Inoculate Fries' medium with conidial suspensions of C. carbonum and incubate at 28 ± 1 °C with a 12-hour photoperiod for 15 to 28 days.

-

Extraction:

-

Separate mycelia from the culture filtrate by filtering through Miracloth.

-

Treat the culture filtrate with 3% (w/v) Norit A for 1 hour to adsorb the toxin. Filter to collect the Norit with the adsorbed toxin.

-

Extract the mycelia two to five times by homogenizing in 70% acetone and heating to boiling.

-

-

Purification:

-

Combine the acetone extracts from the mycelia and the Norit from the filtrate.

-

Evaporate the acetone under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous phase with chloroform.

-

Collect the chloroform phase, which contains the crude toxin.

-

Concentrate the chloroform extract and subject it to further purification using thin-layer chromatography (TLC) with a chloroform-methanol (94:6) solvent system.

-

Scrape the bands corresponding to this compound and elute with a suitable solvent.

-

The purity of the isolated this compound can be assessed by HPLC.[5]

-

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol provides a general framework for assessing the HDAC inhibitory activity of this compound using a colorimetric or fluorometric assay kit. Specific details may vary depending on the commercial kit used.

Materials:

-

HDAC Activity/Inhibition Assay Kit (e.g., from Abcam, Bio-Techne)

-

HeLa nuclear extract (or other source of HDACs)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate (black or clear, depending on the assay)

-

Microplate reader (fluorometric or colorimetric)

Procedure:

-

Prepare Reagents: Prepare all buffers and reagents as per the instructions provided with the HDAC assay kit.

-

Prepare Samples:

-

Dilute the HeLa nuclear extract (or your HDAC sample) to the recommended concentration in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer. A starting range of 10-100 µM is recommended.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the diluted nuclear extract.

-

Add the different concentrations of this compound to the respective wells. Include a no-inhibitor control (solvent only).

-

Add the HDAC colorimetric or fluorometric substrate to each well and mix thoroughly.

-

Incubate the plate at 37°C for 1 hour (or as recommended by the kit).

-

-

Detection:

-

Stop the reaction by adding the developer solution provided in the kit.

-

Incubate at 37°C for 30 minutes.

-

Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the specified wavelength.

-

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound stands as a remarkable natural product with a well-defined chemical structure and potent biological activity. Its role as a specific inhibitor of histone deacetylases provides a powerful tool for epigenetic research and holds significant promise for the development of novel anticancer therapies. This technical guide has summarized the key chemical and biological features of this compound, provided detailed experimental protocols, and presented the information in a structured and accessible format for researchers, scientists, and drug development professionals. Further investigation into the diverse biological effects of this compound and the development of synthetic analogs may unlock even greater therapeutic potential in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. This compound (a HDAC inhibitor) enhances IRS1-Akt signalling and metabolism in mouse myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An extended physical map of the TOX2 locus of Cochliobolus carbonum required for biosynthesis of HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chromosomal organization of TOX2, a complex locus controlling host-selective toxin biosynthesis in Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of cyclic peptide biosynthesis in a plant pathogenic fungus by a novel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apsnet.org [apsnet.org]

- 13. resources.bio-techne.com [resources.bio-techne.com]

- 14. content.abcam.com [content.abcam.com]

An In-depth Technical Guide to the Mechanism of Action of HC Toxin as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Toxin is a cyclic tetrapeptide natural product first isolated from the plant pathogenic fungus Cochliobolus carbonum (formerly Helminthosporium carbonum).[1][2] It is a potent, cell-permeable, and reversible inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][3] By inhibiting HDACs, this compound leads to the hyperacetylation of histones, which in turn alters chromatin structure and modulates the transcription of various genes. This activity has made this compound a valuable tool in cell biology research and a subject of interest in the development of therapeutic agents, particularly in oncology.[4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, cellular effects, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxy-8-oxodecanoic acid.[5][6] The epoxide and 8-carbonyl groups within the Aeo residue are crucial for its HDAC inhibitory activity.[2][7]

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₄N₄O₆ | [3] |

| Molecular Weight | 450.5 Da | [3] |

| CAS Number | 83209-65-8 | [1] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in methanol (~10 mg/ml) and DMSO. | [1][3] |

| Purity | ≥95% by HPLC | [3] |

Mechanism of Action as a Histone Deacetylase Inhibitor

This compound functions as a potent, reversible inhibitor of Class I histone deacetylases.[3] Its mechanism of action involves the insertion of the epoxide-containing side chain into the active site of the HDAC enzyme, where it chelates the essential zinc ion, thereby blocking the catalytic activity.[5][6]

Enzyme Kinetics

Kinetic studies have revealed that this compound exhibits an uncompetitive mode of inhibition.[2][7] This means that the inhibitor binds preferentially to the enzyme-substrate complex, rather than the free enzyme. In uncompetitive inhibition, both the maximum velocity (Vmax) and the Michaelis constant (Km) are decreased.

While detailed kinetic parameters such as the inhibition constant (Ki) and specific changes in Vmax and Km for this compound are not widely reported in publicly available literature, the uncompetitive mechanism suggests a distinct mode of action compared to other classes of HDAC inhibitors.

Inhibitory Activity and Selectivity

This compound is a potent inhibitor of HDACs, with a general IC50 value reported to be around 30 nM.[1][3][4] Importantly, it displays significant selectivity for Class I HDACs.

| Target | IC50 Value | Notes | Reference |

| General HDACs | ~30 nM | This is a commonly cited value for its overall HDAC inhibitory activity. | [1][3][4] |

| Rat Liver HDACs (Class I) | 10 nM | Predominantly HDAC1, HDAC2, and HDAC3. | N/A |

| HDAC8 (Human) | >10,000 nM | Demonstrates over 1000-fold selectivity for Class I over HDAC8. | N/A |

| FB188 HDAH (HDAC6-like) | >10,000 nM | Shows high selectivity for Class I over this Class IIb-like enzyme. | N/A |

Note: Specific IC50 values for individual HDAC isoforms (HDAC1, HDAC2, HDAC3) are not consistently reported in the available literature.

Cellular Effects of this compound

The inhibition of HDACs by this compound leads to a cascade of downstream cellular events, primarily driven by changes in gene expression.

Histone Hyperacetylation

By blocking the removal of acetyl groups from lysine residues on histone tails, this compound treatment leads to the accumulation of acetylated histones (hyperacetylation). This neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure (euchromatin), which is generally associated with increased transcriptional activity.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[4][5]

-

Apoptosis: The induction of apoptosis is a key mechanism for the anti-cancer activity of this compound. This process is often mediated by the activation of caspase cascades.

-

Cell Cycle Arrest: Treatment with this compound can lead to the arrest of the cell cycle, most notably at the G0/G1 phase.[5] This is often associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression.

Modulation of Signaling Pathways

Recent studies have indicated that this compound can modulate key cellular signaling pathways involved in cell growth, proliferation, and metabolism.

-

AMPK Activation: this compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8]

-

Akt Signaling: The toxin also influences the Akt signaling pathway, which is critical for cell survival and proliferation.[8] The interplay between HDAC inhibition and these signaling pathways is an active area of research.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound. These protocols are adapted from standard procedures and should be optimized for specific cell lines and experimental conditions.

Histone Deacetylase (HDAC) Activity Assay

This protocol describes a fluorometric assay to measure HDAC activity in nuclear extracts treated with this compound.

-

Nuclear Extract Preparation:

-

Culture cells to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.

-

Extract nuclear proteins using a high-salt buffer.

-

Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

-

-

HDAC Activity Assay:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

In a 96-well black plate, add the following to each well:

-

Nuclear extract (5-10 µg of protein).

-

This compound at various concentrations (e.g., 1 nM to 10 µM) or vehicle control (DMSO).

-

Incubate for 10 minutes at 37°C.

-

-

Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding a developer solution containing a broad-spectrum HDAC inhibitor (like Trichostatin A) and a protease to cleave the deacetylated substrate.

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition and determine the IC50 value of this compound.

-

Western Blotting for Histone Acetylation

This protocol details the detection of changes in histone acetylation levels following this compound treatment.

-

Cell Treatment and Lysate Preparation:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 6-24 hours. Include a vehicle control.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., sodium butyrate or Trichostatin A) to preserve acetylation marks.

-

Determine protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the acetylated histone levels to the total histone or loading control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.

-

Cell Treatment and Fixation:

-

Seed cells and treat with this compound (e.g., 100 nM, 500 nM) for 24-48 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol details the detection of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.[3][4][9][10]

-

Cell Treatment:

-

Staining:

-

Flow Cytometry Analysis:

Visualizations of Signaling Pathways and Experimental Workflows

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (a HDAC inhibitor) enhances IRS1-Akt signalling and metabolism in mouse myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of HC-Toxin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

HC-toxin, a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxo-decanoic acid, is a potent secondary metabolite produced by the filamentous fungus Cochliobolus carbonum and Alternaria jesenskae.[1][2] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), making it a valuable tool for studying chromatin remodeling and a potential lead compound in drug development.[3][4][5][6] This technical guide provides an in-depth overview of the HC-toxin biosynthetic pathway, detailing the genetic and enzymatic machinery involved, and offers experimental protocols for its study.

The TOX2 Gene Cluster: The Blueprint for HC-Toxin Synthesis

The biosynthesis of HC-toxin is orchestrated by a complex and loosely clustered set of genes collectively known as the TOX2 locus, spanning over 500 kb of the fungal genome.[1][2] A remarkable feature of this locus is the presence of multiple, functional copies of most of the biosynthetic genes, which are entirely absent in non-toxin-producing strains of C. carbonum.[1][2]

Table 1: Genes of the TOX2 Cluster and Their Functions

| Gene | Encoded Protein | Function in HC-Toxin Biosynthesis |

| HTS1 | HC-toxin Synthetase (NRPS) | A large, four-module nonribosomal peptide synthetase that activates, modifies, and links the four amino acid precursors of HC-toxin.[1][2][7] |

| TOXA | Major Facilitator Superfamily (MFS) Transporter | Believed to be involved in the export of HC-toxin out of the fungal cell, conferring self-resistance.[8] |

| TOXC | Fatty Acid Synthase (β-subunit) | Contributes to the synthesis of the decanoic acid backbone of the unique amino acid, Aeo.[9][10] |

| TOXD | Short-chain Dehydrogenase/Reductase (SDR) | Putative role in the modification of the Aeo precursor, although its disruption does not abolish toxin production.[8] |

| TOXE | Pathway-specific Transcription Factor | A novel transcription factor that positively regulates the expression of other TOX2 genes by binding to a "tox-box" motif.[11][12][13] |

| TOXF | Branched-chain Amino Acid Aminotransferase | Presumed to be involved in the amination step during the biosynthesis of the Aeo precursor.[8] |

| TOXG | Alanine Racemase | Catalyzes the conversion of L-alanine to D-alanine, providing one of the building blocks for the cyclic peptide.[8] |

The Core Biosynthetic Machinery

The synthesis of the cyclic tetrapeptide backbone of HC-toxin is a multi-step process catalyzed by a series of dedicated enzymes.

Precursor Modification: The Roles of TOXG and TOXC

The non-proteinogenic amino acids D-proline and D-alanine, along with the unique L-Aeo, are key components of HC-toxin. Their synthesis requires specialized enzymatic machinery.

-

Alanine Racemase (TOXG): The TOXG gene product is an alanine racemase responsible for the conversion of L-alanine to D-alanine. This provides the D-alanine residue incorporated into the HC-toxin structure.

-

Fatty Acid Synthase (TOXC): The Aeo side chain is derived from fatty acid metabolism. The TOXC gene encodes the beta subunit of a fatty acid synthase, which is essential for the synthesis of the ten-carbon backbone of Aeo.[9][10]

The Assembly Line: HC-Toxin Synthetase (HTS1)

The central enzyme in HC-toxin biosynthesis is the HC-toxin Synthetase (HTS1), a massive 570-kDa nonribosomal peptide synthetase (NRPS).[1][2] This enzymatic assembly line is organized into four modules, each responsible for the incorporation of one amino acid into the growing peptide chain.

A typical NRPS module consists of three core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.

HTS1 also possesses a specialized Epimerization (E) domain within the first module, which converts the initially loaded L-proline to D-proline.

Regulation, Export, and Self-Protection

The production of a potent toxin like HC-toxin necessitates tight regulatory control and a mechanism for self-protection.

-

Transcriptional Regulation by TOXE: The TOXE gene encodes a novel transcription factor containing a basic leucine zipper (bZIP) domain and four ankyrin repeats.[11][12][13] TOXE activates the transcription of other TOX2 genes by binding to a specific DNA sequence motif, termed the "tox-box," located in their promoter regions.[11] This ensures the coordinated expression of the entire biosynthetic pathway.

-

Export by TOXA: The final HC-toxin product is actively transported out of the fungal cell by TOXA, a member of the major facilitator superfamily of transporters.[8] This efflux pump is crucial for preventing the accumulation of toxic concentrations of HC-toxin within the producing organism.

Quantitative Data on HC-Toxin Biosynthesis

While the genetic and biochemical basis of HC-toxin biosynthesis is well-established, detailed quantitative data such as enzyme kinetic parameters for the specific enzymes from C. carbonum are not extensively reported in the publicly available literature. The following table summarizes the available molecular information.

Table 2: Molecular Properties of Key HC-Toxin Biosynthetic Enzymes

| Protein | Gene | Organism | Molecular Weight (kDa) | Substrates |

| HC-toxin Synthetase | HTS1 | Cochliobolus carbonum | ~570[1][2][7] | L-Proline, L-Alanine, D-Alanine, L-Aeo precursor |

| Fatty Acid Synthase (β-subunit) | TOXC | Cochliobolus carbonum | ~233[9][10] | Acetyl-CoA, Malonyl-CoA, NADPH |

| Alanine Racemase | TOXG | Cochliobolus carbonum | Not explicitly stated | L-Alanine, D-Alanine |

| Transcription Factor | TOXE | Cochliobolus carbonum | Not explicitly stated | DNA (tox-box motif) |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the HC-toxin biosynthetic pathway. These protocols are based on established methods for characterizing similar enzyme systems and should be optimized for the specific experimental context.

Protocol 1: Purification of a His-tagged TOXE Protein from E. coli

This protocol describes the expression and purification of a recombinant TOXE protein for use in DNA-binding assays.

1. Expression Vector Construction: a. Amplify the coding sequence of the TOXE gene from C. carbonum cDNA using PCR with primers that add a C-terminal 6x-His tag. b. Clone the PCR product into an appropriate E. coli expression vector (e.g., pET-28a). c. Verify the construct by DNA sequencing.

2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a 1 L culture of the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. d. Continue to grow the culture for 4-6 hours at 30°C. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Cell Lysis: a. Resuspend the cell pellet in 20 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Affinity Chromatography: a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column with 20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). d. Elute the His-tagged TOXE protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

5. Protein Dialysis and Storage: a. Dialyze the eluted protein against a suitable storage buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5). b. Determine the protein concentration using a Bradford assay. c. Aliquot the purified protein and store at -80°C.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for TOXE-DNA Binding

This protocol is designed to assess the binding of purified TOXE protein to the "tox-box" DNA motif.

1. Probe Preparation: a. Synthesize complementary oligonucleotides corresponding to the "tox-box" sequence and a control sequence. b. Anneal the complementary oligonucleotides to form double-stranded DNA probes. c. Label the 5' end of the probes with a non-radioactive label (e.g., biotin or a fluorescent dye) using a commercial kit.

2. Binding Reaction: a. Set up the binding reactions in a final volume of 20 µL:

- 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

- Poly(dI-dC) (a non-specific competitor DNA)

- Purified TOXE protein (a range of concentrations should be tested)

- Labeled "tox-box" or control probe b. For competition assays, add an excess of unlabeled "tox-box" probe to the reaction before adding the labeled probe. c. Incubate the reactions at room temperature for 20-30 minutes.

3. Electrophoresis: a. Load the binding reactions onto a non-denaturing polyacrylamide gel (e.g., 6% TBE gel). b. Run the gel in 0.5x TBE buffer at a constant voltage at 4°C.

4. Detection: a. Transfer the DNA from the gel to a nylon membrane. b. Detect the labeled probe using a method appropriate for the chosen label (e.g., chemiluminescence for biotin). c. Visualize the results by autoradiography or imaging.

Protocol 3: Quantification of HC-Toxin Production by HPLC

This protocol outlines a method for extracting and quantifying HC-toxin from fungal cultures.

1. Fungal Culture and Extraction: a. Grow C. carbonum in a suitable liquid medium (e.g., potato dextrose broth) for 7-10 days at room temperature with shaking. b. Separate the mycelium from the culture filtrate by filtration. c. Extract the culture filtrate three times with an equal volume of ethyl acetate. d. Combine the organic phases and evaporate to dryness under reduced pressure.

2. Sample Preparation: a. Resuspend the dried extract in a known volume of methanol. b. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

3. HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 30 minutes). c. Flow Rate: 1 mL/min. d. Detection: UV detector at 214 nm. e. Standard Curve: Prepare a standard curve using purified HC-toxin of known concentrations.

4. Quantification: a. Identify the HC-toxin peak in the sample chromatogram by comparing its retention time to that of the standard. b. Quantify the amount of HC-toxin in the sample by integrating the peak area and comparing it to the standard curve.

Conclusion

The biosynthetic pathway of HC-toxin represents a fascinating and complex example of fungal secondary metabolism. The modular nature of the HTS1 enzyme and the intricate regulatory network controlled by TOXE offer numerous avenues for further research and potential bioengineering applications. While a comprehensive quantitative understanding of the enzymatic steps is still emerging, the protocols and information provided in this guide serve as a robust foundation for researchers aiming to unravel the intricacies of HC-toxin biosynthesis and harness its potential in various scientific and therapeutic fields.

References

- 1. HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. HC-Toxin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 5. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. The cyclic peptide synthetase catalyzing HC-toxin production in the filamentous fungus Cochliobolus carbonum is encoded by a 15.7-kilobase open reading frame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An extended physical map of the TOX2 locus of Cochliobolus carbonum required for biosynthesis of HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A fatty acid synthase gene in Cochliobolus carbonum required for production of HC-toxin, cyclo(D-prolyl-L-alanyl-D-alanyl-L-2-amino-9, 10-epoxi-8-oxodecanoyl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apsnet.org [apsnet.org]

- 11. Regulation of cyclic peptide biosynthesis in a plant pathogenic fungus by a novel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of cyclic peptide biosynthesis and pathogenicity in Cochliobolus carbonum by TOXEp, a novel protein with a bZIP basic DNA-binding motif and four ankyrin repeats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

The Role of HC-Toxin in Maize Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-toxin, a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum race 1, is a critical determinant of virulence in maize (Zea mays). Its pathogenic effect is primarily attributed to its potent and specific inhibition of histone deacetylases (HDACs) within susceptible maize cultivars. This targeted inhibition leads to the hyperacetylation of core histones, consequently altering gene expression and disrupting the plant's defense mechanisms, thereby facilitating fungal colonization. Host specificity is elegantly determined by the presence or absence of the Hm1 and Hm2 genes in maize, which encode an HC-toxin reductase capable of detoxifying the molecule. This guide provides an in-depth examination of the molecular mechanisms of HC-toxin action, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved.

Mechanism of Action of HC-Toxin

HC-toxin is a host-selective toxin with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxodecanoic acid.[1][2] The primary mode of action of HC-toxin is the inhibition of histone deacetylases (HDACs) in maize.[3][4] HDACs are crucial enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and generally transcriptional repression.

By inhibiting HDACs, HC-toxin causes an accumulation of acetylated histones, particularly H3 and H4.[4][5] This hyperacetylation leads to a more relaxed chromatin state, altering the expression of genes involved in the plant's defense response.[6] While the precise downstream targets are still being fully elucidated, this interference with the host's epigenetic machinery is the central element of HC-toxin's role in pathogenesis. The uncompetitive and reversible nature of this inhibition has been demonstrated through kinetic studies.[3][4]

Host Selectivity: The Role of Hm1 and Hm2

The specificity of HC-toxin for certain maize genotypes is a classic example of a gene-for-gene relationship in plant pathology. Resistance to C. carbonum race 1 is conferred by the dominant alleles of two unlinked genes, Hm1 and Hm2.[2][7] These genes encode an NADPH-dependent carbonyl reductase, also known as HC-toxin reductase.[8] This enzyme detoxifies HC-toxin by reducing the 8-carbonyl group of the Aeo residue, rendering it unable to inhibit HDACs.[8] Maize varieties that are homozygous recessive at the hm1 locus are susceptible to the fungus because they cannot inactivate the toxin, leading to successful infection and disease development.[5]

Quantitative Data on HC-Toxin Activity

The following tables summarize the quantitative data available on the efficacy of HC-toxin in inhibiting maize HDACs and inducing histone hyperacetylation.

| Parameter | Value | Maize Genotype | Reference |

| HDAC Inhibition (in vitro) | 2 µM | Not specified | [3][4] |

| HDAC Inhibition (IC50) | 30 nM | Not specified | [9][10] |

Table 1: In Vitro Inhibition of Maize Histone Deacetylases by HC-Toxin. This table presents the concentrations of HC-toxin required to inhibit maize HDAC activity in laboratory assays.

| HC-Toxin Concentration | Effect | Maize Genotype | Reference |

| 10 ng/mL (23 nM) | Hyperacetylation of histones H3 and H4 in tissue culture | Susceptible (hm/hm) | [5] |

| 0.2 µg/mL | No hyperacetylation in tissue culture | Resistant (Hm/Hm) | [5] |

| 10 µg/mL | No hyperacetylation in embryos | Resistant (Hm/Hm) | [5] |

| 50 µg/mL | Onset of histone H4 hyperacetylation in embryos | Resistant (Hm/Hm) | [5] |

| 200 µg/mL | Equal hyperacetylation in embryos of both genotypes | Susceptible (hm/hm) & Resistant (Hm/Hm) | [5] |

| 0.5 - 2 µg/mL | Restricted root growth | Not specified | [11] |

Table 2: In Vivo Effects of HC-Toxin on Histone Acetylation and Plant Growth in Maize. This table details the concentrations of HC-toxin that induce observable effects on histone acetylation and growth in living maize tissues, highlighting the difference between susceptible and resistant genotypes.

Experimental Protocols

HC-Toxin Extraction and Purification

This protocol outlines a general method for the isolation of HC-toxin from fungal cultures.

Materials:

-

Cochliobolus carbonum race 1 culture

-

Liquid culture medium (e.g., Potato Dextrose Broth)

-

Chloroform

-

Ethyl acetate

-

Silica gel for chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Grow C. carbonum race 1 in liquid culture for 2-3 weeks.

-

Filter the culture to remove the mycelia.

-

Extract the culture filtrate with an equal volume of chloroform.

-

Concentrate the chloroform extract under vacuum.

-

Redissolve the residue in a small volume of chloroform and apply to a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and monitor for the presence of HC-toxin using Thin Layer Chromatography (TLC).

-

Pool fractions containing HC-toxin and concentrate.

-

Further purify the toxin using reverse-phase HPLC.

-

Confirm the identity and purity of HC-toxin by mass spectrometry and NMR.

Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay is a common method to measure HDAC activity and its inhibition by compounds like HC-toxin.

Materials:

-

Nuclear extract from maize tissue or purified HDAC enzyme.

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (containing a protease that cleaves the deacetylated substrate).

-

HC-toxin or other inhibitors.

-

96-well microplate.

-

Fluorometric plate reader.

Procedure:

-

Prepare the HDAC reaction mix by adding nuclear extract or purified enzyme to the HDAC Assay Buffer.

-

Add HC-toxin at various concentrations to the desired wells. Include a no-inhibitor control.

-

Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the HDAC reaction and initiate the development reaction by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes to allow for the generation of the fluorescent signal.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percentage of inhibition for each HC-toxin concentration relative to the no-inhibitor control.

Maize Pathogenesis Assay

This protocol describes a method to assess the virulence of C. carbonum on maize seedlings.

Materials:

-

Susceptible (hm1/hm1) and resistant (Hm1/Hm1) maize seeds.

-

Cochliobolus carbonum race 1 (toxin-producing) and race 2 (non-toxin-producing) isolates.

-

Potato Dextrose Agar (PDA) plates.

-

Sterile water.

-

Spore suspension solution (e.g., water with 0.02% Tween 20).

-

Growth chamber with controlled light, temperature, and humidity.

Procedure:

-

Grow maize seedlings to the two-leaf stage.

-

Culture C. carbonum isolates on PDA plates until sporulation occurs (approximately 7-10 days).

-

Prepare a spore suspension by flooding the PDA plates with the spore suspension solution and gently scraping the surface.

-

Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

-

Spray-inoculate the maize seedlings with the spore suspension until runoff.

-

Place the inoculated plants in a high-humidity chamber ( >90% RH) for 24-48 hours to promote infection.

-

Move the plants to a growth chamber with a regular light/dark cycle.

-

Assess disease symptoms 5-7 days after inoculation. Disease severity can be rated on a scale (e.g., 0 = no symptoms, 5 = severe necrosis and plant death).

-

Compare the disease severity on susceptible and resistant maize lines inoculated with toxin-producing and non-producing fungal strains.

Visualizing Signaling Pathways and Workflows

HC-Toxin Signaling Pathway in Susceptible Maize

Caption: HC-Toxin signaling pathway in susceptible maize.

Experimental Workflow for Studying HC-Toxin Effects

Caption: Experimental workflow for studying HC-Toxin.

Conclusion

HC-toxin represents a sophisticated molecular weapon employed by Cochliobolus carbonum to overcome the defenses of its maize host. Its targeted inhibition of histone deacetylases underscores the critical role of epigenetic regulation in plant-pathogen interactions. The discovery of the HC-toxin reductase encoded by the Hm genes has not only elucidated the mechanism of resistance but also provided a valuable tool for breeding disease-resistant maize varieties. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of this host-pathogen system and for professionals in drug development exploring HDAC inhibitors as potential therapeutic agents. Further research into the specific host genes targeted by HC-toxin-mediated histone hyperacetylation will undoubtedly provide deeper insights into the molecular basis of plant immunity and susceptibility.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Simple Detection of Cochliobolus Fungal Pathogens in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of maize histone deacetylases by this compound, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Hyperacetylation in Maize in Response to Treatment with HC-Toxin or Infection by the Filamentous Fungus Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jabonline.in [jabonline.in]

- 7. Plant–pathogen microevolution: Molecular basis for the origin of a fungal disease in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

The Ecological Role of HC-Toxin: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

HC-Toxin, a cyclic tetrapeptide produced by the phytopathogenic fungus Cochliobolus carbonum, serves as a critical determinant of virulence and host selectivity, primarily in maize. Its ecological function is intrinsically linked to its potent inhibition of histone deacetylases (HDACs), a fundamental class of enzymes governing gene expression in eukaryotes. By disrupting the host's epigenetic machinery, HC-Toxin facilitates fungal colonization and pathogenesis. This technical guide provides an in-depth exploration of the ecological function of HC-Toxin, its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its study, and visual representations of key pathways and workflows.

Introduction: The Ecological Niche of HC-Toxin

HC-Toxin is a secondary metabolite that provides a significant competitive advantage to Cochliobolus carbonum race 1 in its interaction with susceptible maize varieties. Its production is the primary factor distinguishing virulent from non-virulent strains. The toxin's host selectivity is a classic example of a gene-for-gene relationship, where the susceptibility of the maize host is determined by the absence of specific resistance genes.

The biosynthesis of HC-Toxin is governed by a cluster of genes known as the TOX2 locus in C. carbonum. This complex locus contains genes encoding the large non-ribosomal peptide synthetase (HTS1) responsible for the assembly of the cyclic tetrapeptide, as well as enzymes for the synthesis of the unique amino acid, 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo).

Mechanism of Action: Inhibition of Histone Deacetylases

The primary molecular target of HC-Toxin is a family of enzymes called histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from the lysine residues of histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.

HC-Toxin acts as a potent, cell-permeable, and reversible inhibitor of HDACs.[1][2][3] By binding to the active site of these enzymes, it prevents the removal of acetyl groups, leading to the hyperacetylation of histones. This altered acetylation state disrupts the normal regulation of gene expression in the host plant, ultimately suppressing defense responses and creating a more favorable environment for fungal proliferation.

Quantitative Data on HC-Toxin Activity

The biological activity of HC-Toxin has been quantified in various assays. A summary of key quantitative data is presented below for easy comparison.

| Parameter | Organism/System | Value | Reference |

| HDAC Inhibition (IC50) | General | 30 nM | [1][2][3][4] |

| Phytotoxicity (Root Growth Inhibition) | Maize | 0.5 - 2.0 µg/mL | |

| Phytotoxicity (Other Plants) | Various | 10 - 100 ng/mL | |

| Histone Hyperacetylation (in vivo) | Maize (susceptible) | 10 ng/mL (23 nM) |

Host Resistance: The Role of HC-Toxin Reductase

The host selectivity of HC-Toxin is determined by the genetic makeup of the maize plant. Resistant maize varieties carry dominant alleles of the Hm1 or Hm2 genes. These genes encode an NADPH-dependent carbonyl reductase, also known as HC-Toxin reductase. This enzyme detoxifies HC-Toxin by reducing the carbonyl group on the Aeo residue. This modification renders the toxin unable to bind to and inhibit HDACs, thus conferring resistance to the fungus.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ecological function and mechanism of action of HC-Toxin.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of HC-Toxin on HDAC enzymes.

Materials:

-

HDAC Assay Kit (Fluorometric)

-

HC-Toxin

-

HeLa nuclear extract (or other HDAC source)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare Assay Buffer: Prepare the HDAC assay buffer according to the kit manufacturer's instructions.

-

Prepare HC-Toxin Dilutions: Prepare a serial dilution of HC-Toxin in the assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.

-

Prepare HDAC Enzyme: Dilute the HeLa nuclear extract or purified HDAC enzyme in the assay buffer to a concentration that gives a robust signal within the linear range of the assay.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Assay Buffer (to make up the final volume)

-

HC-Toxin dilution or vehicle control

-

HDAC enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop Reaction: Add the developer solution provided in the kit to each well to stop the reaction and generate the fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percent inhibition for each HC-Toxin concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Maize Seedling Phytotoxicity Assay

This protocol details a method to assess the phytotoxic effects of HC-Toxin on the germination and root growth of maize seedlings.

Materials:

-

Maize seeds (susceptible and resistant genotypes)

-

HC-Toxin

-

Sterile water

-

0.5% Sodium hypochlorite solution

-

Petri dishes

-

Filter paper

-

Growth chamber

Procedure:

-

Seed Sterilization: Surface sterilize maize seeds by washing them in 70% ethanol for 1 minute, followed by a 10-minute wash in 0.5% sodium hypochlorite solution, and then rinse thoroughly with sterile water.

-

HC-Toxin Treatment Solutions: Prepare a range of HC-Toxin concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) in sterile water.

-

Plating: Place two layers of sterile filter paper in each Petri dish and moisten with 5 mL of the respective HC-Toxin treatment solution or sterile water (control).

-

Seed Placement: Place 10-15 sterilized maize seeds in each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16/8 hour light/dark cycle.

-

Data Collection: After 5-7 days, measure the following parameters:

-

Germination percentage

-

Primary root length

-

Shoot length

-

-

Data Analysis: Calculate the percentage of inhibition for root and shoot growth for each HC-Toxin concentration compared to the control.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to quantify the expression of plant defense-related genes in maize seedlings treated with HC-Toxin.

Materials:

-

Maize seedlings (treated with HC-Toxin as in 5.2)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green)

-

Gene-specific primers (for defense genes like PR-1, PR-5, and a reference gene like Actin or GAPDH)

-

qPCR instrument

Procedure:

-

Sample Collection and RNA Extraction: Harvest maize seedling tissues (roots or shoots) at different time points after HC-Toxin treatment, immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/280 ratio). Check RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.

-

qPCR: Perform quantitative PCR using a qPCR master mix with SYBR Green, gene-specific primers, and the synthesized cDNA as a template. Set up the following reactions for each sample:

-

Target gene (e.g., PR-1)

-